molecular formula C10H16IN3O2 B13618732 Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13618732
M. Wt: 337.16 g/mol
InChI Key: ZRINFRZJPBADHD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a chemical compound with a complex structure that includes an ethyl ester, an iodo-substituted pyrazole ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of a pyrazole derivative, followed by the formation of the butanoate ester and the introduction of the methylamino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate: A closely related compound with a similar structure but different ester group.

    4-(4-iodo-pyrazol-1-yl)piperidine: Another compound with an iodo-substituted pyrazole ring but different overall structure.

Uniqueness

Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

ethyl 4-(4-iodopyrazol-1-yl)-2-(methylamino)butanoate

InChI

InChI=1S/C10H16IN3O2/c1-3-16-10(15)9(12-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3

InChI Key

ZRINFRZJPBADHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)I)NC

Origin of Product

United States

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